molecular formula C8H10N2O5 B1312360 Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate CAS No. 98629-84-6

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate

Cat. No. B1312360
CAS RN: 98629-84-6
M. Wt: 214.18 g/mol
InChI Key: WSRMGMQDTGFFGM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate, also known as 2,4,6-THPA, is a naturally-occurring compound found in some plants, and is also produced synthetically in the laboratory. It has been studied for its potential applications in a variety of fields, such as medicine, agriculture, and biotechnology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Marine Fungal Compounds

Research on marine fungus Penicillium sp. led to the discovery of new compounds including ethyl acetate derivatives. These compounds, such as butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, have potential applications in pharmacology due to their unique structures and properties (Wu et al., 2010).

Synthesis of Tetrahydropyridin Derivatives

Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate has been synthesized with high regioselectivity. This process is significant for creating derivatives like (R)-Ethyl Homopepicolate, which have applications in asymmetric synthesis and potentially in drug development (Karamé et al., 2011).

Antimicrobial Activity

The synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives demonstrates significant antimicrobial properties against common pathogenic bacteria, indicating potential for developing new antibacterial agents (Asif et al., 2021).

Ultrasonic-assisted Synthesis

Ethyl acetate derivatives have been synthesized using ultrasonic irradiation, showcasing an efficient method for producing dihydropyrimidinone derivatives. This method could be crucial for developing novel synthetic pathways in pharmaceuticals (Darehkordi & Ghazi, 2015).

Structural Analyses and Biological Evaluation

Ethyl acetate derivatives have been structurally analyzed and evaluated for biological activities, such as antihistaminic and antimicrobial properties. These analyses contribute to our understanding of these compounds' potential therapeutic applications (Ozbey et al., 2001).

Synthesis of Alkaloid Analogs

The addition of barbituric acids to certain compounds leads to the formation of N-alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones, which are analogs of alkaloids. These compounds have potential applications in the field of medicinal chemistry (Krasnov et al., 2003).

Novel Synthesis Methodologies

Ethyl acetate derivatives have been synthesized through various novel methods, such as the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines. These methodologies offer new ways to create structurally diverse compounds for potential pharmaceutical applications (Pretto et al., 2019).

properties

IUPAC Name

ethyl 2-(2,4,6-trioxo-1,3-diazinan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-2-15-7(13)4-10-6(12)3-5(11)9-8(10)14/h2-4H2,1H3,(H,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRMGMQDTGFFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453469
Record name Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98629-84-6
Record name Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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